molecular formula C21H18O13 B12040972 3,4-Di-o-galloylshikimicacid

3,4-Di-o-galloylshikimicacid

Cat. No.: B12040972
M. Wt: 478.4 g/mol
InChI Key: UFDJVOQZZQZYJG-IIDMSEBBSA-N
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Description

3,4-Di-o-galloylshikimic acid: is a natural product derived from plant sources. It has the molecular formula C21H18O13 and a molecular weight of 478.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-o-galloylshikimic acid involves the esterification of shikimic acid with gallic acid. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods: the compound can be isolated from plant sources where it naturally occurs .

Chemical Reactions Analysis

Types of Reactions: 3,4-Di-o-galloylshikimic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3,4-Di-o-galloylshikimic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

  • 3,5-Di-o-galloylshikimic acid
  • Theogallin
  • Chebulinic acid

Comparison: 3,4-Di-o-galloylshikimic acid is unique due to its specific structure and the presence of two galloyl groups attached to the shikimic acid backbone.

Properties

Molecular Formula

C21H18O13

Molecular Weight

478.4 g/mol

IUPAC Name

(3R,4R,5R)-3-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid

InChI

InChI=1S/C21H18O13/c22-10-2-8(3-11(23)16(10)27)20(31)33-15-6-7(19(29)30)1-14(26)18(15)34-21(32)9-4-12(24)17(28)13(25)5-9/h1-5,14-15,18,22-28H,6H2,(H,29,30)/t14-,15-,18-/m1/s1

InChI Key

UFDJVOQZZQZYJG-IIDMSEBBSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Origin of Product

United States

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